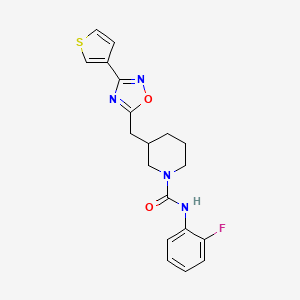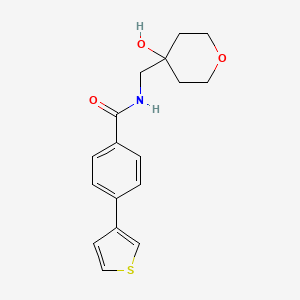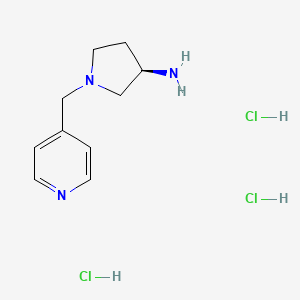
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride, also known as P4MPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride acts as a selective agonist for the α7-nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. The activation of this receptor leads to an increase in intracellular calcium levels, which triggers downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has also been shown to inhibit tumor growth and reduce inflammation in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has several advantages for lab experiments, including its high potency and selectivity for the α7-nicotinic acetylcholine receptor. However, its limited solubility in water and potential toxicity at high concentrations can pose challenges for experimental design.
Orientations Futures
There are several future directions for (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride research, including investigating its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Huntington's disease. Further studies are also needed to elucidate the mechanisms underlying its antitumor and anti-inflammatory effects. Additionally, the development of more water-soluble derivatives of (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride could expand its potential applications in scientific research.
Conclusion:
In conclusion, (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a promising compound with potential therapeutic applications in various scientific research fields. Its selective agonist activity for the α7-nicotinic acetylcholine receptor and its ability to improve cognitive function and memory make it an attractive candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanisms of action and to develop more water-soluble derivatives for experimental use.
Méthodes De Synthèse
The synthesis of (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves the reaction of (R)-4-bromomethylpyridine and (S)-3-aminopyrrolidine in the presence of triethylamine and palladium catalyst. The resulting product is then purified through recrystallization to obtain (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride in its trihydrochloride form.
Applications De Recherche Scientifique
(R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has shown potential therapeutic applications in various scientific research fields. It has been studied as a potential treatment for neurological disorders, including Alzheimer's disease and schizophrenia. (R)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has also been investigated for its antitumor and anti-inflammatory properties.
Propriétés
IUPAC Name |
(3R)-1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H/t10-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJZIUXPHGUIFL-FYBBWCNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2909672.png)
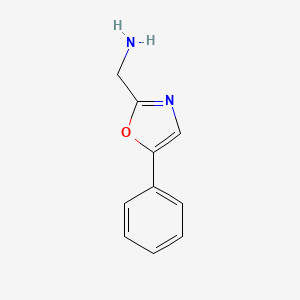
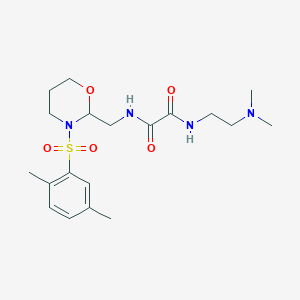

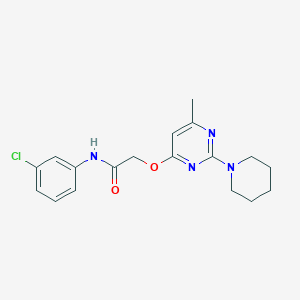
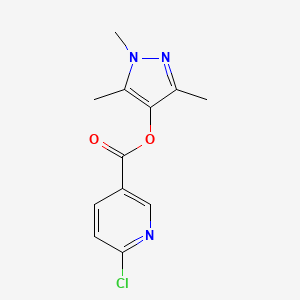
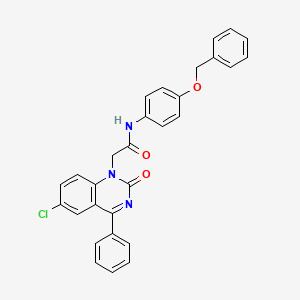

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2909682.png)
